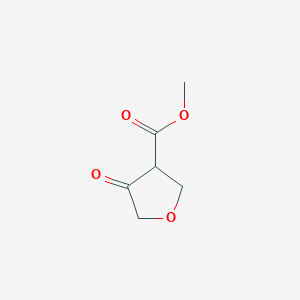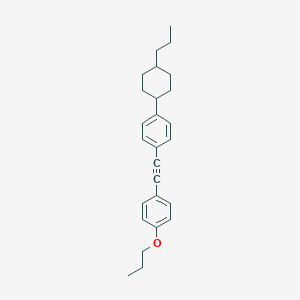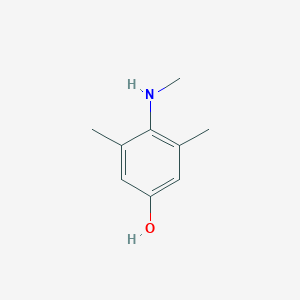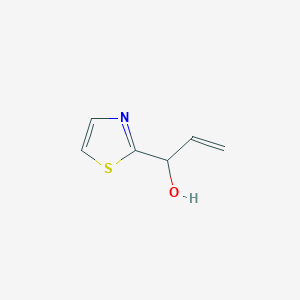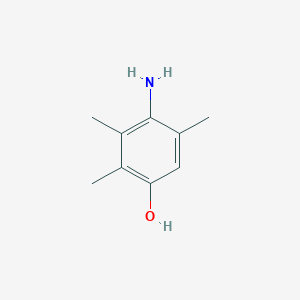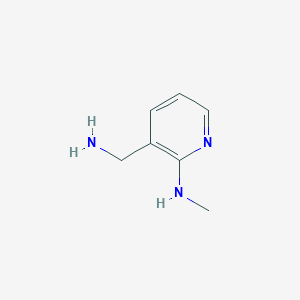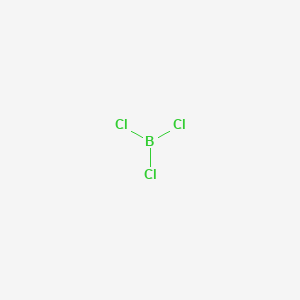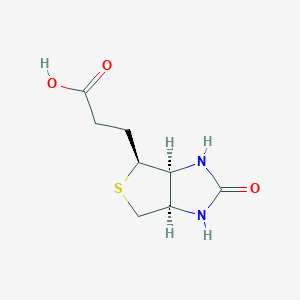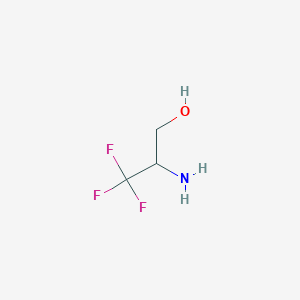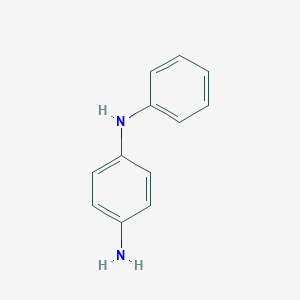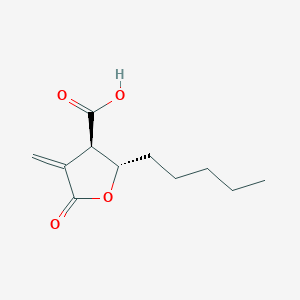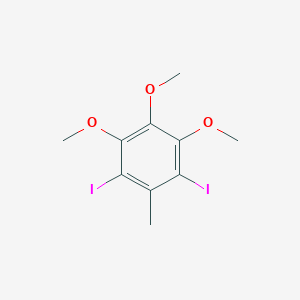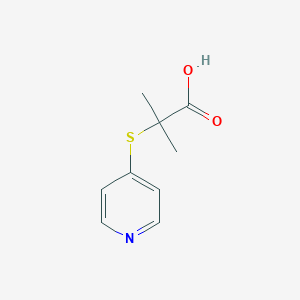![molecular formula C8H11NOS B046345 1-[3-(Dimethylamino)thiophen-2-YL]ethanone CAS No. 111859-86-0](/img/structure/B46345.png)
1-[3-(Dimethylamino)thiophen-2-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Dimethylamino)thiophen-2-YL]ethanone, also known as DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMT is a member of the phenethylamine family of compounds and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, leading to alterations in the activity of various neurotransmitters, including dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
1-[3-(Dimethylamino)thiophen-2-YL]ethanone has been found to have a wide range of biochemical and physiological effects. It has been found to alter perception, mood, and cognition, as well as induce hallucinations and altered states of consciousness. It has also been found to have potential applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in lab experiments is its ability to induce altered states of consciousness in subjects, allowing researchers to study the effects of altered perception and cognition. However, one of the limitations of using 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in lab experiments is the potential for adverse reactions and side effects, which can make it difficult to conduct research in a safe and ethical manner.
Orientations Futures
There are many potential future directions for research on 1-[3-(Dimethylamino)thiophen-2-YL]ethanone. One area of interest is the potential applications of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in the treatment of mental health disorders, including depression, anxiety, and addiction. Another area of interest is the potential use of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in the study of altered states of consciousness and the effects of altered perception and cognition. Additionally, there is a need for further research on the safety and efficacy of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone, as well as the potential long-term effects of its use.
In conclusion, 1-[3-(Dimethylamino)thiophen-2-YL]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, and has been found to have potential applications in the treatment of various mental health disorders. While there are advantages to using 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in lab experiments, there are also limitations and potential risks that must be carefully considered. Future research on 1-[3-(Dimethylamino)thiophen-2-YL]ethanone will continue to explore its potential applications and shed light on its mechanism of action and long-term effects.
Méthodes De Synthèse
The synthesis of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone can be achieved through a variety of methods, including the reaction of 2-bromo-3'-dimethylaminopropiophenone with thiourea, or the reaction of 2-bromo-3'-dimethylaminopropiophenone with thioacetamide. These methods have been extensively studied and optimized to produce high yields of pure 1-[3-(Dimethylamino)thiophen-2-YL]ethanone.
Applications De Recherche Scientifique
1-[3-(Dimethylamino)thiophen-2-YL]ethanone has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on the human body, including alterations in perception, mood, and cognition. It has also been found to have potential applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Propriétés
Numéro CAS |
111859-86-0 |
|---|---|
Nom du produit |
1-[3-(Dimethylamino)thiophen-2-YL]ethanone |
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6(10)8-7(9(2)3)4-5-11-8/h4-5H,1-3H3 |
Clé InChI |
WXWQGNQDWULAMS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CS1)N(C)C |
SMILES canonique |
CC(=O)C1=C(C=CS1)N(C)C |
Synonymes |
Ethanone, 1-[3-(dimethylamino)-2-thienyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



